molecular formula C10H6BrFS B13205575 4-Bromo-2-(3-fluorophenyl)thiophene

4-Bromo-2-(3-fluorophenyl)thiophene

Cat. No.: B13205575
M. Wt: 257.12 g/mol
InChI Key: YULBMOMPFQNHQB-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-fluorophenyl)thiophene (CAS Number: 2060062-05-5, Molecular Formula: C 10 H 6 BrFS) is a high-purity chemical building block designed for advanced medicinal chemistry and drug discovery research . This compound features a thiophene ring, a privileged scaffold in medicinal chemistry, which is strategically functionalized with bromo and fluorophenyl groups to facilitate further synthetic modifications . The primary research value of this compound lies in its application as a key intermediate in the synthesis of more complex, biologically active molecules. The bromo substituent serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing researchers to diversify the molecular structure at this position. Meanwhile, the fluorine atom on the phenyl ring can influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable tool in Structure-Activity Relationship (SAR) studies . Thiophene-based compounds are extensively investigated for a wide spectrum of therapeutic areas. Specifically, derivatives similar to this compound have been explored as potential anticancer agents, acting through various mechanisms including enzyme inhibition and induction of apoptosis . The thiophene nucleus is ranked as the 4th most common sulfur-containing heterocycle in U.S. FDA-approved small molecule drugs, underscoring its significant role in the development of new pharmaceutical entities . Researchers utilize this compound strictly in controlled laboratory environments for the development of novel therapeutic candidates. Please be advised: This product is intended for research purposes and laboratory use only. It is strictly classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use. It is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6BrFS

Molecular Weight

257.12 g/mol

IUPAC Name

4-bromo-2-(3-fluorophenyl)thiophene

InChI

InChI=1S/C10H6BrFS/c11-8-5-10(13-6-8)7-2-1-3-9(12)4-7/h1-6H

InChI Key

YULBMOMPFQNHQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CS2)Br

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthetic Routes to 4-Bromo-2-(3-fluorophenyl)thiophene

The direct construction of the this compound scaffold can be approached through methods that either functionalize a pre-existing thiophene (B33073) ring or build the heterocyclic ring system from acyclic precursors.

Functionalization of Thiophene Ring Systems

The functionalization of a thiophene ring is a common strategy for preparing substituted thiophenes. Electrophilic aromatic substitution reactions on thiophene are well-established, with substitution typically occurring at the more reactive C2 and C5 positions. youtube.com For a 2,4-disubstituted pattern, a multi-step sequence is generally required.

One potential pathway involves the initial arylation of thiophene followed by bromination. The introduction of the 3-fluorophenyl group at the 2-position can be achieved through various arylation methods. Subsequent bromination would then need to be directed to the C4 position. The presence of the aryl group at C2 can influence the regioselectivity of the subsequent bromination. For instance, bromination of 2-arylthiophenes can lead to substitution at the C5 position, and if that is blocked, at the C3 or C4 positions, often yielding a mixture of isomers. nih.gov

A regioselective approach might involve a sequence of lithiation and electrophilic quench reactions. Starting from thiophene, selective lithiation at the C2 position followed by reaction with a suitable electrophile can introduce one substituent. A second directed lithiation, potentially guided by the first substituent, followed by bromination could then install the bromine atom at the desired C4 position. Such multi-step lithiation protocols have been successfully employed for the synthesis of tetra-substituted thiophenes. mdpi.com

Heterocyclization Approaches

Heterocyclization methods construct the thiophene ring from acyclic precursors, allowing for the pre-installation of the desired substituents. The Paal-Knorr thiophene synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent, is a classic example. organic-chemistry.org To synthesize this compound via this route, a suitably substituted 1,4-dicarbonyl precursor would be required.

Another powerful heterocyclization strategy involves the reaction of functionalized alkynes. For instance, the cyclization of alkynes bearing a sulfur-containing nucleophilic group can lead to the formation of substituted thiophenes. mdpi.com The synthesis of fluorinated thiophenes has been achieved through such cyclization strategies. mdpi.com A patent describes a method for synthesizing 4-bromobenzo[b]thiophene (B1340190) starting from 2-bromo-6-fluorobenzaldehyde, which undergoes reaction with a methyl mercaptan equivalent followed by an intramolecular Wittig-type reaction to form the thiophene ring. google.com While this example leads to a fused system, similar principles of intramolecular cyclization could be adapted for the synthesis of 2,4-disubstituted thiophenes.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Thiophene Linkages

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds, and they are widely used to create aryl-thiophene linkages. nih.govrsc.orgresearchgate.net

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions. nih.govrsc.org It typically involves the reaction of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a Suzuki-Miyaura coupling could be envisioned in two primary ways:

Coupling of a thiophene-derived boronic acid with a bromo-fluorobenzene derivative: In this approach, 2-thienylboronic acid could be coupled with 1-bromo-3-fluorobenzene (B1666201). Subsequent bromination of the resulting 2-(3-fluorophenyl)thiophene (B1344226) at the C4 position would yield the target molecule.

Coupling of a dihalothiophene with an arylboronic acid: A more direct approach would involve the regioselective Suzuki-Miyaura coupling of a dibromothiophene, such as 2,4-dibromothiophene (B1333396), with (3-fluorophenyl)boronic acid. Controlling the regioselectivity to favor reaction at the C2 position over the C4 position is a key challenge in this strategy. The choice of catalyst, ligands, and reaction conditions plays a crucial role in achieving the desired selectivity. rsc.org

The synthesis of 2-(4-fluorophenyl)thiophene (B192845) has been reported via a Suzuki-Miyaura coupling of 2-bromothiophene (B119243) with 4-fluorophenylboronic acid, demonstrating the feasibility of this approach for creating the aryl-thiophene bond. chemicalbook.comgoogle.com The reaction conditions, including the choice of palladium catalyst, base, and solvent, are critical for achieving high yields. nih.gov

Reactant 1Reactant 2CatalystBaseSolventProductYieldReference
2-Bromothiophene4-Fluorobenzeneboronic acid[Pd(dppf)Cl2]K2CO3DMF2-(4-Fluorophenyl)thiophene85% chemicalbook.com
Aryl HalidesArylboronic acidsPdCl2 or Pd(OAc)2AlkaliAqueousBiaryls60-99% rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling for Aryl-Thiophene Synthesis

Alternative Transition-Metal-Catalyzed Cross-Coupling Strategies

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions such as Stille, Negishi, and Heck reactions are also valuable for forming aryl-thiophene bonds. nih.govrsc.orgtandfonline.com

Stille Coupling: This reaction pairs an organotin compound with an organic halide. For the target molecule, this could involve the reaction of 2-(tributylstannyl)thiophene (B31521) with 1-bromo-3-fluorobenzene, followed by bromination, or the coupling of 2,4-dibromothiophene with (3-fluorophenyl)tributylstannane. rsc.org

Negishi Coupling: This method utilizes an organozinc reagent. The synthesis could proceed by coupling a thienylzinc halide with 1-bromo-3-fluorobenzene or by reacting an arylzinc halide with a brominated thiophene. nih.gov

Heck Coupling: While typically used for forming carbon-carbon bonds between an unsaturated halide and an alkene, variations of the Heck reaction can also be employed for the arylation of heterocycles. researchgate.net

The functionalization of C-H bonds at the β-position (C3 and C4) of thiophenes is generally more challenging than at the α-positions (C2 and C5). However, recent advances have shown that palladium-catalyzed 1,4-migration coupled with direct arylation can enable the functionalization of these more challenging positions on 2-arylthiophenes. rsc.org

Modular Synthesis via Cycloaddition Reactions for Fluorinated Thiophenes

Cycloaddition reactions offer a powerful and often convergent approach to the synthesis of highly substituted heterocyclic systems, including fluorinated thiophenes. youtube.com These reactions build the ring system in a single step from multiple components, allowing for significant structural complexity to be generated quickly.

One relevant strategy involves the [4+1] cycloaddition approach. While not directly a cycloaddition in the pericyclic sense, the construction of the thiophene ring from a four-atom and a one-atom component is a common theme. For instance, the reaction of a 1,3-dithiole with an activated acetylene (B1199291) can lead to thiophene derivatives.

More pertinent to fluorinated thiophenes is the use of fluorinated building blocks in cycloaddition or cyclization reactions. For example, the reaction of CF3-bearing cyclopropanes with a sulfur nucleophile can initiate a cascade reaction involving ring-opening and subsequent 5-endo-trig cyclization to afford fluorinated dihydrothiophenes and tetrahydrothiophenes. acs.org While this specific example does not yield an aromatic thiophene directly, it highlights the potential of using fluorinated precursors in cyclization strategies to access fluorine-containing thiophene scaffolds.

One-Pot Deprotonative Metalation/Transmetalation/Polymerization Techniques for Halothiophenes

The fundamental principle of this technique involves the initial deprotonation of a C-H bond on the thiophene ring, typically at the 5-position of a 2-halothiophene, using a strong base. thieme-connect.comkobe-u.ac.jp This is immediately followed by a transmetalation step where the resulting lithiated intermediate reacts with a metal salt. The in situ generated organometallic monomer then undergoes nickel-catalyzed cross-coupling polymerization to yield the polythiophene. thieme-connect.comkobe-u.ac.jp

Research has demonstrated the feasibility of this one-pot strategy using various divalent metal chlorides. thieme-connect.com In a typical procedure, a 2-halo-3-alkylthiophene is treated with lithium diisopropylamide (LDA) in the presence of a metal(II) chloride. The deprotonation by LDA at the 5-position creates a lithiated thiophene species. kobe-u.ac.jp This species then undergoes a metal exchange with the present metal salt. thieme-connect.comkobe-u.ac.jp The subsequent addition of a nickel(II) catalyst initiates the polymerization. kobe-u.ac.jp

The choice of the metal salt has been shown to significantly influence the outcome of the polymerization. Studies have explored the use of magnesium, calcium, strontium, and barium chlorides. thieme-connect.com The polymerization proceeds to give head-to-tail (HT) type poly-3-hexylthiophene. kobe-u.ac.jp While several group II metal chlorides facilitate the polymerization, the characteristics of the resulting polymer, such as polydispersity, can vary. thieme-connect.comkobe-u.ac.jp

Manganese(II) chloride has also been investigated for this one-shot polymerization process. thieme-connect.com The reaction, carried out with 2-bromo-3-hexylthiophene, MnCl₂, LDA, and a nickel catalyst, successfully yielded poly(3-hexylthiophene). thieme-connect.com The process is also applicable to chlorothiophene derivatives. thieme-connect.comkobe-u.ac.jp

The general mechanism for the one-pot deprotonative metalation/transmetalation/polymerization of a 2-halothiophene can be summarized as follows:

Deprotonation: A strong base, such as LDA, selectively removes a proton from the 5-position of the 2-halothiophene.

Transmetalation: The resulting organolithium intermediate reacts with a metal(II) salt (e.g., MgCl₂, MnCl₂) to form a more stable organometallic thiophene monomer.

Polymerization: A nickel catalyst is introduced, initiating a cross-coupling reaction between the organometallic monomers to form the polymer chain.

This one-pot method represents a facile and effective route for the synthesis of polythiophenes directly from halothiophene precursors. thieme-connect.com

The following tables summarize the results from one-pot deprotonative metalation/polymerization experiments using different metal chlorides.

Table 1: Deprotonative Polymerization of 2-Bromo-3-hexylthiophene with Various Divalent Metal Chlorides thieme-connect.com

Metal Chloride (MCl₂)Yield (%)M_n ( g/mol )M_w_/M_n_ (PDI)
MgCl₂88120001.6
CaCl₂75110002.1
SrCl₂63110002.5
BaCl₂73130002.3
Reaction Conditions: 2-bromo-3-hexylthiophene, MCl₂ (1.1 equiv), LDA (1.1 equiv), Ni(dppp)Cl₂ catalyst in THF.
M_n_ (number-average molecular weight) and M_w_/M_n_ (polydispersity index) were determined by size-exclusion chromatography (SEC) against polystyrene standards.

Table 2: One-Shot Deprotonative Metalation/Polymerization with MnCl₂ thieme-connect.com

MonomerYield (%)M_n ( g/mol )M_w_/M_n_ (PDI)
2-Bromo-3-hexylthiophene78110001.8
Reaction Conditions: Monomer, MnCl₂ (1.1 equiv), LDA (1.1 equiv), Ni(dppp)Cl₂ catalyst in THF.
M_n_ and M_w_/M_n_ were measured by SEC analysis based on polystyrene standards.

Reactivity and Mechanistic Investigations

Radical Reaction Pathways

While ionic reactions are more common for thiophenes, radical reaction pathways are also possible, particularly involving the carbon-bromine bond. The C-Br bond can be cleaved homolytically under photolytic or thermolytic conditions, or in the presence of radical initiators, to generate a thienyl radical. This reactive intermediate can then participate in various radical reactions, such as dimerization or reaction with other radical species. For instance, the oxidation of brominated thiophenes can lead to reactive sulfoxide (B87167) intermediates that undergo dimerization. rsc.org While specific studies on the radical reactions of 4-Bromo-2-(3-fluorophenyl)thiophene are not extensively documented, the principles of radical chemistry suggest that such pathways are plausible for the synthesis of novel molecular architectures.

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

The most significant role of this compound in organic chemistry is as a versatile synthetic intermediate. The bromine atom at the C4 position serves as a handle for a variety of cross-coupling reactions, allowing for the introduction of new functional groups and the construction of larger, more complex molecules.

Further Functionalization at the Bromine Position

The bromine atom on the thiophene (B33073) ring is readily displaced in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromothiophene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. sigmaaldrich.comnih.gov This method is widely used for the synthesis of biaryl and polyaryl compounds. For example, this compound could be coupled with various arylboronic acids to generate 2,4-diarylthiophenes. The reaction conditions are generally mild and tolerate a wide range of functional groups. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Parameter Condition Reference
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ nih.govnih.gov
Ligand PPh₃, or ligandless with some catalysts nih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄ nih.govnih.gov
Solvent Toluene, DMF, Dioxane/Water nih.govnih.gov
Temperature 80-110 °C nih.govmdpi.com

Stille Coupling: The Stille reaction couples the bromothiophene with an organotin compound. wikipedia.orgorganic-chemistry.org This reaction is also catalyzed by palladium and is known for its high functional group tolerance and the stability of the organotin reagents. psu.edu It provides another efficient route to functionalize the C4 position. jcu.edu.au

Table 2: Typical Conditions for Stille Coupling of Aryl Bromides
Parameter Condition Reference
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ jcu.edu.aursc.org
Ligand PPh₃, AsPh₃, P(o-tol)₃ rsc.orgmsu.edu
Solvent Toluene, THF, DMF rsc.orgmsu.edu
Temperature 60-110 °C msu.edu

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the bromothiophene with an alkene to form a substituted alkene. nih.govnih.gov This reaction is a powerful method for the formation of carbon-carbon bonds and the introduction of vinyl groups. libretexts.org

Table 3: General Conditions for Heck Coupling of Aryl Bromides
Parameter Condition Reference
Catalyst Pd(OAc)₂ nih.gov
Ligand PPh₃, or N-heterocyclic carbenes (NHCs) nih.gov
Base K₂CO₃, Et₃N, KOAc nih.govnih.gov
Solvent DMF, NMP, Acetonitrile nih.govmdpi.com
Temperature 80-140 °C nih.gov

Extension of Conjugated Systems

A primary application of functionalized thiophenes like this compound is in the synthesis of extended π-conjugated systems, such as oligothiophenes and conjugated polymers. juniperpublishers.comqtanalytics.inosti.gov These materials are of great interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). sigmaaldrich.comnih.gov

The cross-coupling reactions mentioned above are instrumental in building these larger systems. For instance, sequential Suzuki or Stille couplings can be used to create well-defined oligothiophenes with alternating aryl and thienyl units. rsc.orgresearchgate.net The 3-fluorophenyl substituent can be used to fine-tune the electronic properties, such as the HOMO/LUMO energy levels, and the solid-state packing of the resulting materials. The synthesis of such conjugated polymers often involves the polymerization of dihalo- or diboronyl-functionalized monomers via these cross-coupling methods. msstate.edursc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 4-Bromo-2-(3-fluorophenyl)thiophene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous structural confirmation.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum of this compound would reveal the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their splitting patterns (multiplicity) caused by spin-spin coupling with neighboring nuclei.

Expected Signals: The spectrum would be expected to show signals corresponding to the two protons on the thiophene (B33073) ring and the four protons on the 3-fluorophenyl ring.

Data Table: An interactive data table would be generated here to display chemical shifts, multiplicities (e.g., singlet, doublet, triplet, multiplet), coupling constants (J values in Hz), and assignments to specific protons in the molecule, but no experimental data could be found.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.

Expected Signals: The spectrum would display ten signals, one for each of the ten carbon atoms in the molecule (four in the thiophene ring and six in the fluorophenyl ring). The chemical shifts would be influenced by the attached atoms (H, Br, S, F, C) and their position within the aromatic systems.

Data Table: A data table listing the chemical shifts (δ) for each carbon atom would be presented here if the data were available.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. It provides specific information about the chemical environment of the fluorine atom.

Expected Signal: A single signal would be expected for the one fluorine atom on the phenyl ring. Its chemical shift and coupling to nearby protons (H-F coupling) and carbons (C-F coupling) would provide further structural confirmation.

Data Table: A table detailing the ¹⁹F chemical shift and relevant coupling constants would be included in this section. However, no such data has been published in the searched sources.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups and bonding arrangements within a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum is a fingerprint of the molecule, showing characteristic absorption bands for different functional groups.

Expected Bands: Key vibrational modes for this compound would include C-H stretching and bending in the aromatic rings, C=C stretching within the rings, C-S stretching of the thiophene ring, and characteristic C-Br and C-F stretching vibrations.

Data Table: This section would feature a data table of the main absorption bands (in cm⁻¹) and their corresponding vibrational assignments. This data is not available in the public domain.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering laser light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes.

Expected Signals: Raman spectra often provide stronger signals for symmetric vibrations and non-polar bonds, such as the C=C and C-S bonds in the thiophene ring, which might be weak in the IR spectrum.

Data Table: A table of Raman shifts (in cm⁻¹) and their assigned vibrations would be presented here, but the data could not be located.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of this compound through its characteristic fragmentation pattern. The molecular formula for this compound is C₁₀H₆BrFS.

The electron ionization (EI) mass spectrum is expected to exhibit a distinct molecular ion peak. A key feature will be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for the molecular ion ([M]⁺) and any bromine-containing fragments, separated by two mass-to-charge units (m/z). docbrown.info

The fragmentation of this compound is anticipated to follow pathways characteristic of aromatic and heterocyclic compounds. libretexts.orgyoutube.com Cleavage of the bond between the thiophene and phenyl rings is a probable fragmentation route. Common fragmentation patterns for halogenated compounds involve the loss of the halogen atom. raco.cat For this molecule, initial fragmentation could involve the loss of a bromine radical (Br•) or a fluorine radical (F•). The stability of the resulting carbocations influences the fragmentation pathway.

Further fragmentation could involve the breakdown of the thiophene ring, a process that is common for such heterocyclic systems. nist.govnist.gov The stability of the aromatic phenyl and thiophene rings means that the molecular ion peak should be relatively intense. libretexts.org

Table 1: Predicted Mass Spectrometry Data for this compound

FeaturePredicted Value/Observation
Molecular Formula C₁₀H₆BrFS
Calculated Molecular Weight ~271.12 g/mol
Molecular Ion Peaks [M]⁺ and [M+2]⁺ due to ⁷⁹Br/⁸¹Br isotopes
Key Fragmentation Pathways Loss of Br, Loss of C₇H₄F (fluorophenyl group), Cleavage of thiophene ring
Major Fragment Ions (Predicted) [C₁₀H₆FS]⁺, [C₄H₂BrS]⁺, [C₆H₄F]⁺

This table is predictive and based on general principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The UV-Vis spectrum of conjugated systems like this one is primarily characterized by intense π → π* transitions. rsc.orgresearchgate.net

The electronic structure and, consequently, the UV-Vis absorption spectrum are significantly influenced by the substituents on the thiophene ring. csu.edu.auresearchgate.net The thiophene ring itself is a chromophore, and its conjugation with the 3-fluorophenyl group at the 2-position extends the π-system, which typically results in a bathochromic (red) shift of the absorption maximum (λ_max) compared to unsubstituted thiophene. nii.ac.jpresearchgate.net The 2-substituent on a thiophene ring generally conjugates more strongly with the ring than a 3-substituent. nii.ac.jp

The substituents—bromine at the 4-position and a fluorophenyl group at the 2-position—have distinct electronic effects. acs.org The fluorine atom is an electron-withdrawing group, while the bromine atom also has an electron-withdrawing inductive effect. These substituents can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the energy of the π → π* transition. researchgate.net Studies on similar 2-phenylthiophene (B1362552) derivatives show that electron-donating or -withdrawing groups on the phenyl ring can fine-tune the absorption and emission properties. acs.org

The absorption spectrum of this compound is expected to show a primary absorption band in the UV region, characteristic of the extended π-conjugation between the thiophene and phenyl rings. acs.orgacs.org

Table 2: Expected UV-Vis Spectral Characteristics for this compound

Spectral FeatureExpected ObservationRationale
Primary Absorption Band Intense band in the UV regionπ → π* transition of the conjugated system
λ_max Shifted compared to unsubstituted thiopheneExtended conjugation from the 3-fluorophenyl group
Effect of Substituents Fine-tuning of λ_maxElectronic effects of Br and F atoms on HOMO/LUMO energy gap

This table is predictive and based on general principles of UV-Vis spectroscopy for substituted thiophenes.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Elucidation

For 2-arylthiophene derivatives, a key structural parameter is the dihedral angle between the planes of the thiophene and phenyl rings. This angle is influenced by steric hindrance from substituents adjacent to the inter-ring bond. In the solid state, the molecule may adopt a near-planar conformation to maximize π-conjugation, or a more twisted conformation to alleviate steric strain.

The crystal packing is governed by a variety of intermolecular interactions. In the case of this compound, several types of interactions are anticipated. The presence of bromine and fluorine atoms allows for the possibility of halogen bonding and C–H···F or C–H···Br hydrogen bonds. nih.govnih.gov The aromatic rings can participate in π-π stacking interactions, which are common in the crystal structures of planar aromatic molecules and contribute significantly to the stability of the crystal lattice. nih.gov The interplay of these non-covalent forces dictates the final supramolecular assembly, which can range from simple dimers to complex three-dimensional networks. nih.govresearchgate.net

Table 3: Predicted X-ray Crystallographic Parameters for this compound

ParameterPredicted Structural Feature
Molecular Conformation Dihedral angle between thiophene and phenyl rings will be a key feature.
Bond Lengths & Angles Expected to be within standard ranges for C-Br, C-F, C-S, and C-C bonds in aromatic systems.
Supramolecular Interactions Potential for π-π stacking, C–H···F, C–H···Br, and halogen bonding.
Crystal System Dependent on the specific packing arrangement adopted by the molecules.

This table is predictive and based on known crystal structures of similar thiophene derivatives. nih.govresearchgate.netrsc.org

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govrasayanjournal.co.in On an MEP map, electron-rich regions (nucleophilic sites) are typically colored red, while electron-poor regions (electrophilic sites) are colored blue. For 4-Bromo-2-(3-fluorophenyl)thiophene, an MEP analysis would likely show negative potential around the sulfur and fluorine atoms due to their high electronegativity, and around the π-system of the aromatic rings, indicating these as likely sites for electrophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. oakwoodchemical.comnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.netnih.gov This method is particularly useful for quantifying intramolecular and intermolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an empty (acceptor) orbital. researchgate.net For this compound, NBO analysis could quantify the stability arising from interactions between the lone pairs on the sulfur, fluorine, and bromine atoms and the antibonding orbitals of the thiophene (B33073) and phenyl rings.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. nih.gov It is a primary method for simulating the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. rasayanjournal.co.in The calculation predicts the electronic transitions between molecular orbitals, their corresponding excitation energies, and their oscillator strengths (intensities). For this compound, a TD-DFT calculation would predict the wavelength of maximum absorption (λmax) and help assign the observed spectral peaks to specific electronic transitions, such as π→π* transitions characteristic of conjugated aromatic systems. However, studies have shown that TD-DFT can sometimes produce qualitatively incorrect results for certain thiophene-based compounds, necessitating careful validation of the chosen functional or comparison with higher-level methods. nih.gov

Computational methods can also predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). rasayanjournal.co.in These theoretical predictions are valuable for assigning experimental NMR spectra and confirming molecular structures. researchgate.net

Furthermore, DFT calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net By analyzing the computed vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion (e.g., C-H stretching, ring bending). This provides a detailed confirmation of the molecule's structure and bonding. researchgate.net

Table 2: Hypothetical Calculated Spectroscopic Data for this compound This table illustrates the type of data generated from theoretical spectroscopic predictions. Actual values would require specific calculations.

Nucleus/ModeCalculated Chemical Shift (ppm) / Frequency (cm⁻¹)
¹H NMR (Thiophene H)7.1 - 7.5
¹³C NMR (Thiophene C-Br)110 - 115
IR Frequency (C-Br Stretch)550 - 650
IR Frequency (C-F Stretch)1100 - 1250

Role as a Building Block in Organic Material Science

In the realm of organic material science, thiophene-based molecules are foundational components for creating π-conjugated systems. These materials are integral to the advancement of organic electronics due to their semiconductor properties. The specific structure of this compound makes it an excellent precursor for developing high-performance organic materials.

The presence of a bromine atom on the thiophene ring at position 4 makes this compound an ideal monomer for cross-coupling polymerization reactions. Techniques such as Suzuki, Stille, and direct arylation polycondensation utilize such halogenated sites to link monomer units together, forming extended, conjugated polymer chains. rsc.org Thiophene-flanked structures are among the most utilized building blocks for creating high-performance conjugated polymers for various applications. rsc.org

The polymerization process allows for the creation of well-defined alternating or random copolymers. rsc.org For instance, this monomer could be reacted with a diboronic ester or distannane derivative of another aromatic compound (e.g., fluorene (B118485), benzothiadiazole) in a palladium-catalyzed reaction to yield a copolymer with tailored properties. The resulting polymers, such as poly(phenylene-thiophene) derivatives, possess a delocalized π-electron system along their backbone, which is essential for charge transport. The synthesis of regioregular polymers, which can be achieved through specific synthetic methods, is crucial for optimizing material performance in electronic devices. nih.gov

Table 1: Common Polymerization Reactions for Thiophene-Based Monomers

Coupling ReactionReactants for this compoundCatalystTypical Application
Suzuki CouplingAryl boronic acid or esterPalladium-based (e.g., Pd(PPh₃)₄)Synthesis of polythiophenes and copolymers nanoscience.or.kr
Stille CouplingOrganostannane (e.g., distannyl derivative)Palladium-based (e.g., Pd₂(dba)₃)Formation of well-defined alternating copolymers rsc.org
Direct ArylationAromatic C-H bondPalladium-basedMore atom-economical synthesis of polymers rsc.org

Polymers and oligomers derived from this compound are prime candidates for the active layers in a variety of organic electronic devices. researchgate.net The semiconducting nature of polythiophene-based materials allows them to function as the charge-transporting channel in Organic Field-Effect Transistors (OFETs), as the emissive layer in Organic Light-Emitting Diodes (OLEDs), and as the donor material in the active layer of Organic Solar Cells (OSCs). researchgate.netrsc.org

Thiophene-containing polymers are noted for their good charge carrier mobility and environmental stability. nanoscience.or.kr The specific properties of the polymer, such as its band gap, energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and solid-state packing, can be fine-tuned by copolymerizing the parent monomer with other aromatic building blocks. rsc.org This tunability is critical for optimizing device performance, for instance, by matching the energy levels of the donor and acceptor materials in an organic solar cell to maximize charge separation and collection.

The incorporation of fluorine into conjugated materials, as seen in the 3-fluorophenyl substituent, has a profound and predictable impact on their electronic properties. rsc.org Fluorine is a highly electronegative atom, and its presence generally leads to a lowering of both the HOMO and LUMO energy levels of the material. rsc.org

This reduction in energy levels has several beneficial consequences for electronic devices:

Improved Stability: Lowering the HOMO level makes the material more resistant to oxidative degradation, thereby increasing the ambient stability and operational lifetime of the device. rsc.org

Enhanced Electron Injection/Collection: A lower LUMO level can facilitate easier electron injection from the cathode in OLEDs and OFETs, or better alignment with the acceptor material's LUMO in solar cells. rsc.org

Modified Morphology: Fluorination can influence the intermolecular interactions and solid-state packing of the polymer chains. Non-covalent interactions, such as C–H⋯F hydrogen bonds, can promote a more ordered, π-stacked arrangement, which is conducive to efficient charge transport and higher charge carrier mobility. rsc.org

Planarity and Band Gap: Theoretical studies have shown that fluorination can lead to the planarization of oligomer backbones. For thiophenes, which are already relatively planar, this effect is less pronounced but can still contribute to optimizing electronic coupling between monomer units. acs.org While fluorination often slightly increases the band gap in polythiophenes, it significantly increases ionization energies and electron affinities. acs.org

Table 2: Effects of Fluorination on Thiophene-Based Material Properties

PropertyGeneral Effect of Fluorine SubstitutionConsequence for Organic Electronics
HOMO Energy LevelLoweredIncreased oxidative stability rsc.org
LUMO Energy LevelLoweredFacilitated electron injection rsc.org
Ionization EnergyIncreasedGreater resistance to hole injection from air acs.org
Electron AffinityIncreasedPotential for n-type or ambipolar behavior rsc.orgacs.org
Intermolecular PackingCan promote π-stacking via C–H⋯F bondsEnhanced charge carrier mobility rsc.org

Thiophene Scaffold in Medicinal Chemistry Research (Mechanism-Oriented)

The thiophene ring is recognized as a "privileged pharmacophore" in medicinal chemistry. nih.gov It is a bioisostere of the phenyl ring, meaning it has a similar size and shape, allowing it to be substituted for a benzene ring in drug candidates to modulate potency, selectivity, and pharmacokinetic properties. sciensage.info The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing interactions with biological targets. nih.gov

Structure-Activity Relationship (SAR) studies explore how specific chemical features of a molecule relate to its biological activity. For thiophene-based compounds, SAR investigations are crucial for optimizing their interaction with target proteins like enzymes or receptors. The this compound scaffold offers multiple points for modification to probe these relationships.

Key SAR insights from related thiophene derivatives include:

Substitution Position: The biological activity of thiophene derivatives is highly dependent on the substitution pattern on the ring. The 2- and 5-positions are often key interaction points.

Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring (like the fluorine atom) can drastically alter activity. Fluorine can modify the molecule's lipophilicity, metabolic stability, and electronic distribution (pKa), thereby influencing how it binds to a target. rsc.org

Halogen Atoms: The bromine atom can serve as a synthetic handle for further derivatization or can be involved in halogen bonding with the biological target, a type of non-covalent interaction that can enhance binding affinity.

For example, in the development of antibacterial agents, specific substitutions on thiophene-based molecules have been shown to dramatically improve the minimum inhibitory concentration (MIC) against resistant bacterial strains. researchgate.net

From a mechanistic perspective, a primary area of investigation for thiophene-containing compounds is their metabolic fate. The thiophene ring is susceptible to metabolic activation by cytochrome P450 (CYP450) enzymes in the liver. acs.org This bioactivation is a critical mechanism that can lead to either the desired therapeutic effect or toxicity.

The process typically involves the oxidation of the sulfur atom to form highly reactive intermediates, such as thiophene S-oxides and thiophene epoxides. acs.org These electrophilic metabolites can covalently bind to cellular macromolecules like proteins and DNA, which can lead to cellular dysfunction and toxicity.

However, this same reactive metabolite pathway can be the intended mechanism of action. For instance, the antiplatelet drugs clopidogrel and prasugrel are prodrugs that require hepatic activation of their thiophene ring to form an active metabolite. acs.org This metabolite then irreversibly binds to the P2Y12 receptor on platelets, blocking their aggregation. acs.org Therefore, understanding the metabolic pathway of a thiophene-containing drug candidate is essential for predicting its efficacy and potential for adverse effects at a molecular level.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The synthesis of aryl-thiophenes has traditionally relied on well-established cross-coupling reactions. However, the future of synthesizing 4-Bromo-2-(3-fluorophenyl)thiophene and its analogs lies in the development of more sustainable and efficient methodologies. Green chemistry principles are becoming an essential criterion in both research and industrial applications. mdpi.com

Future research will likely focus on:

C-H Activation/Functionalization: Direct C-H activation strategies are poised to revolutionize the synthesis of substituted thiophenes. These methods avoid the need for pre-functionalized starting materials, reducing step counts and waste. Research into regioselective C-H arylation or bromination on a 2-(3-fluorophenyl)thiophene (B1344226) core could provide more direct access to the target molecule.

Photocatalysis: Visible-light-mediated energy transfer (EnT) photocatalysis has emerged as a powerful tool for constructing complex molecules under mild conditions. acs.org Exploring photocatalytic cross-coupling reactions could offer a low-energy pathway to synthesize the title compound, minimizing the use of harsh reagents and high temperatures.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, better process control, and scalability. Developing a flow-based synthesis for this compound would be a significant step towards its efficient and safe large-scale production.

Alternative Solvents: A key aspect of green synthesis is the use of environmentally benign solvents. mdpi.com Research into using ionic liquids or deep eutectic solvents for the synthesis of thiophene (B33073) derivatives is a promising area. mdpi.com These solvents can offer unique reactivity and simplify product purification. mdpi.com

Synthetic StrategyPotential AdvantagesResearch Focus
C-H Activation Reduced steps, less waste, atom economyRegioselective functionalization of the thiophene ring
Photocatalysis Mild reaction conditions, energy efficiencyDevelopment of new photocatalysts and reaction conditions
Flow Chemistry Improved safety, scalability, process controlOptimization of reaction parameters in a continuous system
Green Solvents Reduced environmental impact, novel reactivityExploring ionic liquids and deep eutectic solvents

Advanced Computational Modeling for Property Prediction and Drug Design

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules. For this compound, in silico methods can provide profound insights into its properties and potential applications, guiding experimental work and reducing costs.

Key areas for future computational research include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. This data is fundamental for understanding its reactivity and predicting its behavior in different chemical environments.

Molecular Docking and Dynamics: In the context of drug discovery, molecular docking simulations can predict the binding affinity and orientation of this compound and its derivatives within the active sites of biological targets like enzymes or receptors. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the structural features of a series of thiophene derivatives and their biological activity. This allows for the virtual screening of large compound libraries and the rational design of new, more potent analogues.

Exploration of New Material Applications

Thiophene-containing molecules are cornerstones of organic electronics due to their excellent charge-transport properties and chemical stability. researchgate.net The specific combination of bromine and fluorine in this compound offers unique opportunities for tuning the electronic and optical properties of resulting materials. researchgate.net

Future research in materials science could target:

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are frequently used in the emissive layers of OLEDs. researchgate.net The fluorine substituent can enhance electron-accepting properties and improve device stability, while the bromine atom serves as a handle for further functionalization to fine-tune emission colors and efficiencies.

Organic Field-Effect Transistors (OFETs): The planarity and potential for π-π stacking in polymers derived from this compound make it a candidate for semiconductor layers in OFETs. Research would involve synthesizing polymers and evaluating their charge-carrier mobility and on/off ratios.

Organic Photovoltaics (OPVs): In OPVs, thiophene-based polymers often act as the electron donor material. The electronic properties of this compound can be tailored through polymerization to optimize the absorption spectrum and energy level alignment with acceptor materials, potentially leading to more efficient solar cells.

Sensors: The thiophene ring can be electropolymerized to create conductive polymer films. mdpi.com The specific functional groups on this compound could be exploited to create molecularly imprinted polymers or functionalized surfaces for the selective electrochemical detection of various analytes. mdpi.com

Application AreaKey Property to ExploitPotential Advancement
OLEDs Tunable electronic/optical propertiesEnhanced efficiency, stability, and color purity
OFETs Charge transport and π-stackingHigh-performance organic semiconductors
OPVs Light absorption and energy level alignmentIncreased power conversion efficiency
Sensors Electrochemical activity and functional handlesSelective and sensitive chemical detection

Deeper Mechanistic Understanding of Biological Interactions

While the primary focus may be on its role as a synthetic intermediate, understanding the intrinsic biological activity and the mechanisms of interaction for this compound and its derivatives is crucial for identifying both therapeutic opportunities and potential hazards. Thiophene motifs are present in numerous pharmaceuticals. acs.org

Future investigations should aim for:

Target Identification and Validation: High-throughput screening of the compound against various biological targets (e.g., kinases, proteases, G-protein coupled receptors) could uncover novel bioactivities. Once a hit is identified, further studies would be needed to validate the target and understand the compound's mode of action.

Structural Biology: Obtaining co-crystal structures of derivatives with their biological targets would provide an atomic-level view of the binding interactions. This information is invaluable for structure-based drug design, allowing for the optimization of potency and selectivity.

Mechanistic Probes: The reactivity of the bromine atom can be exploited. For example, it can serve as a site for attaching fluorescent tags or photoaffinity labels. These probes would be instrumental in studying how the molecule interacts with cells, tracking its subcellular localization, and identifying its binding partners. Recent studies on similar thiophenes have used techniques like Stern-Volmer quenching and cyclic voltammetry to probe reaction mechanisms. acs.orgacs.org

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in sustainable chemistry, advanced materials, and medicinal science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.